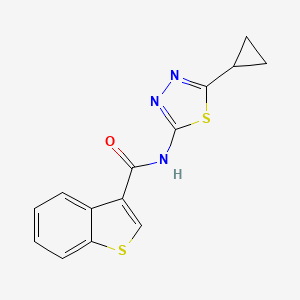

![molecular formula C20H21N3OS B5570323 4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known for its unique chemical structure and properties. In

Aplicaciones Científicas De Investigación

Mixed Ligand Concepts

A study explored mixed ligand fac-tricarbonyl complexes, where imidazole and 1H-imidazole-4-carboxylic acid were used as ligands. This approach allows the labeling of bioactive molecules containing monodentate or bidentate donor sites, demonstrating potential applications in biochemistry and pharmaceutical research (Mundwiler et al., 2004).

Synthesis of Benzodiazepines

Imidazole-containing 1, 5-benzodiazepines were synthesized using a piperidine catalyst. This synthesis protocol highlights environmental friendliness and high yields, suggesting a greener approach to chemical synthesis (Konda et al., 2011).

Reductive Amination in Carbonyl Derivatives

An iron-catalyzed method for reductive amination of carbonyl derivatives with ω-amino fatty acids was developed, using an imidazol-2-ylidene complex. This method is efficient for synthesizing various cyclic amines, indicating its importance in organic synthesis (Wei et al., 2019).

NMDA Receptor Ligands

A compound with a 4-(1H-imidazol-4-yl)but-3-ynyl group in piperidine was identified as a potent antagonist of the NMDA receptor. This discovery has implications in neuropharmacology, particularly in Parkinson's disease research (Wright et al., 1999).

Metal-Based Chemotherapy

Research on metal complexes with imidazole derivatives showed potential applications in chemotherapy against tropical diseases. These findings open avenues for novel metal-based therapeutic agents (Navarro et al., 2000).

Novel Imidazole Derivatives Synthesis

A novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives was synthesized. This indicates the potential of such derivatives in developing new pharmaceutical compounds (Goli-Garmroodi et al., 2015).

Corrosion Inhibition Studies

Benzimidazole derivatives were studied for their corrosion inhibitive action on steel, indicating their utility in industrial applications (Yadav et al., 2016).

Histamine H3 Receptor Agonists

Studies on 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives showed their potential as histamine H3 receptor agonists. This research contributes to the understanding of histamine receptors in pharmacology (Ishikawa et al., 2010).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(1H-imidazol-2-yl)piperidin-1-yl]-(4-methyl-5-phenylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-14-13-17(25-18(14)15-5-3-2-4-6-15)20(24)23-11-7-16(8-12-23)19-21-9-10-22-19/h2-6,9-10,13,16H,7-8,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFBBTVITZQLDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)N2CCC(CC2)C3=NC=CN3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

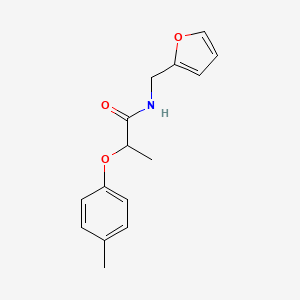

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)

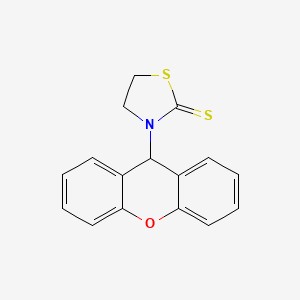

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)

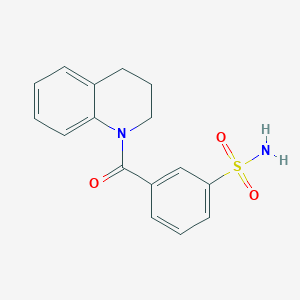

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5570256.png)

![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)

![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)